[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane
Description
Historical Context of Organosilicon Chemistry
The foundations of organosilicon chemistry trace back to 1863 when Charles Friedel and James Mason Crafts achieved the first synthesis of an organosilicon compound, tetraethylsilane, through the reaction of diethyl zinc with silicon tetrachloride at 140°C. This pioneering work established the fundamental principle of silicon-carbon bond formation that would define the entire field of organosilicon chemistry. The significance of this discovery extended beyond the immediate chemical achievement, as it demonstrated the possibility of creating stable covalent bonds between silicon and carbon atoms, despite the absence of such bonds in naturally occurring compounds.
The early development of organosilicon chemistry gained substantial momentum through the contributions of several key researchers in the late nineteenth and early twentieth centuries. Following Friedel and Crafts' initial breakthrough, scientists including Frankland, Pape, and Ladenburg expanded the synthetic repertoire by developing new methods for preparing organosilanes and organochlorosilanes. However, the most transformative contribution came from Frederick Stanley Kipping at the beginning of the twentieth century, whose systematic investigation of organosilicon compounds established the field as a legitimate area of chemical research.
Kipping's revolutionary application of Grignard reagents to organosilicon synthesis, first reported in 1901, provided a general and practical method for forming silicon-carbon bonds. His methodology, exemplified by reactions such as silicon tetrachloride with ethylmagnesium iodide to produce various ethylchlorosilanes, became the foundation for subsequent developments in the field. The fundamental importance of Kipping's contributions is permanently recognized through the American Chemical Society Award for Organosilicon Chemistry, which bears his name.
The industrial transformation of organosilicon chemistry occurred in the 1940s with Eugene George Rochow's development of the "direct process" at General Electric Company. Rochow's discovery that methyl chloride gas could react with heated silicon-copper mixtures to form organochlorosilanes represented a crucial breakthrough that enabled large-scale commercial production of silicone precursors. This copper-catalyzed direct synthesis method, which produces dimethyldichlorosilane and related compounds, remains the primary industrial route for chlorosilane production and has facilitated the growth of the global silicone industry.
Classification and Significance of Functional Chlorosilanes
Chlorosilanes represent a fundamental class of organosilicon compounds that serve as essential building blocks for the synthesis of diverse silicone materials and specialty chemicals. These compounds are characterized by the presence of one or more chlorine atoms directly bonded to silicon, creating highly reactive centers that readily undergo hydrolysis and substitution reactions. The reactivity of the silicon-chlorine bond, combined with the stability of silicon-carbon bonds, makes chlorosilanes particularly valuable as intermediates in the preparation of siloxane polymers, functional silanes, and surface modification agents.
The classification of chlorosilanes follows systematic patterns based on the number and nature of substituents attached to the silicon center. Functional chlorosilanes, such as [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane, represent a specialized subset that incorporates reactive organic functionality while maintaining the characteristic chlorosilane reactivity. These compounds bridge the gap between purely inorganic silicon chemistry and organic synthetic chemistry, enabling the creation of hybrid materials with tailored properties.
The industrial significance of functional chlorosilanes extends across multiple sectors, including construction materials, automotive applications, electronics, and specialty coatings. Their ability to form strong covalent bonds with both organic polymers and inorganic surfaces makes them invaluable as coupling agents and adhesion promoters. The controlled hydrolysis of chlorosilanes produces silanol intermediates that can undergo polycondensation to form siloxane networks with precisely controlled molecular architecture.
Modern chlorosilane chemistry encompasses compounds with varying degrees of functionality, from simple methylchlorosilanes to complex organofunctional derivatives. The diversity of available chlorosilanes reflects the sophisticated understanding of silicon chemistry that has developed since Kipping's early work, with contemporary research focusing on the development of specialized compounds for emerging technological applications.
Molecular Architecture of this compound
The molecular structure of this compound exhibits a carefully orchestrated arrangement of functional groups that confer specific chemical and physical properties to the compound. The central silicon atom serves as the molecular hub, bonded to four distinct substituents: two methyl groups, one chlorine atom, and one complex organic chain containing a cyclohexenyl moiety. This tetrahedral geometry around silicon represents the standard coordination pattern for organosilicon compounds, with bond angles approximating 109.5 degrees.
The organic substituent chain consists of an ethyl linker connecting the silicon center to a cyclohexenyl group, specifically positioned at the 3-position of the cyclohexene ring. This structural arrangement creates a compound with the molecular formula Carbon₁₀Hydrogen₁₉ChlorineSilicon and a molecular weight of 202.8 grams per mole. The presence of the cyclohexenyl group introduces both conformational flexibility and potential reactivity through the carbon-carbon double bond, distinguishing this compound from simpler alkyl-substituted chlorosilanes.
Physical property measurements reveal important characteristics of the compound's behavior under various conditions. The boiling point ranges from 119-120°C at reduced pressure (21 mmHg) to approximately 233.7°C at atmospheric pressure, indicating moderate volatility. The density of 0.956 grams per milliliter at 25°C places the compound in the range typical for organosilicon materials. The refractive index of 1.459 provides insight into the compound's optical properties and molecular polarizability.
The compound exhibits characteristics typical of chlorosilanes, including high reactivity toward water and protic solvents due to the electrophilic nature of the silicon center. The hydrolytic sensitivity rating of 8, indicating rapid reaction with moisture, necessitates careful handling under anhydrous conditions. This reactivity profile makes the compound valuable as a reactive intermediate while requiring specialized storage and handling protocols.
Nomenclature and Structural Isomerism
The systematic nomenclature of this compound follows established conventions for organosilicon compounds, incorporating both the substituent groups and their connectivity patterns. The International Union of Pure and Applied Chemistry name for this compound reflects the hierarchical naming system that prioritizes the silicon center as the principal functional group, with organic substituents described as modifying groups. Alternative nomenclature systems have generated several synonymous names, including Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane and Cyclohexenylethyldimethylchlorosilane.
Properties
IUPAC Name |
chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRFNPGYTWWODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC=CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393437 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-25-8 | |
| Record name | Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane | |
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Preparation Methods
General Synthetic Strategy
The synthesis of [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane primarily involves the hydrosilylation reaction of chlorodimethylsilane with 4-vinyl-1-cyclohexene. This approach exploits the addition of the Si-H bond across the carbon-carbon double bond of the vinyl cyclohexene, forming the desired organosilicon compound with a chlorosilane functional group intact for further reactivity or modification.
Preparation Method: Hydrosilylation of 4-Vinyl-1-cyclohexene with Chlorodimethylsilane
- Reactants: 4-Vinyl-1-cyclohexene and chlorodimethylsilane
- Catalyst: Typically platinum-based catalysts (e.g., Karstedt’s catalyst) or other transition metal complexes
- Solvent: Inert solvents such as toluene, xylene, or chlorobenzene are used to dissolve reactants and control reaction conditions
- Conditions: Mild temperatures (room temperature to 100°C) under inert atmosphere to prevent hydrolysis of the chlorosilane group
The hydrosilylation proceeds via the catalytic addition of the Si-H bond of chlorodimethylsilane to the alkene double bond of 4-vinyl-1-cyclohexene. The regioselectivity leads to the formation of the 2-(3-cyclohexenyl)ethyl substituent attached to the dimethylchlorosilane moiety.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst loading | 0.01–1 mol% | Platinum catalysts preferred for high selectivity |
| Temperature | 25–100 °C | Higher temperatures increase rate but may cause side reactions |
| Solvent | Toluene, xylene, chlorobenzene | Inert solvents prevent chlorosilane hydrolysis |
| Reaction time | 2–24 hours | Depends on catalyst and temperature |
| Pressure | Atmospheric to slight positive | Inert atmosphere recommended |
Alternative Preparation Routes
While hydrosilylation is the most direct and widely used method, alternative synthetic approaches have been explored in organosilicon chemistry that could be adapted for this compound:
Direct Synthesis of Chlorosilanes: Involves the reaction of silicon powder with methyl chloride in the presence of copper catalysts to produce methylchlorosilanes and related derivatives. However, this method is more general and less specific for functionalized silanes like this compound.
Non-Aqueous Hydrolysis of Chlorosilanes: This method uses oxygen donors such as dimethyl sulfoxide (DMSO) to convert dichlorosilanes into siloxane rings or cages. Though primarily used for silsesquioxanes, the principles of controlled hydrolysis and ring formation can inform the handling of chlorosilanes in synthesis.
Purification and Characterization
After synthesis, the product is typically purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and side products. Characterization is performed using:
- NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
- Gas Chromatography (GC): To analyze purity and yield.
- Infrared Spectroscopy (IR): To verify the presence of Si-Cl and alkene functionalities.
- Mass Spectrometry (MS): For molecular weight confirmation.
Research Findings and Data Summary
Summary Table: Preparation Methods Comparison
| Method | Reactants/Conditions | Advantages | Limitations | Applicability to this compound |
|---|---|---|---|---|
| Hydrosilylation | Chlorodimethylsilane + 4-vinyl-1-cyclohexene, Pt catalyst, inert solvent | High selectivity, direct synthesis | Requires catalyst, moisture sensitive | Preferred method, widely used |
| Direct Synthesis (Copper catalyzed) | Silicon powder + methyl chloride, copper catalyst | Industrial scale, simple reagents | Non-specific, produces mixtures | Less suitable for functionalized silanes |
| Non-Aqueous Hydrolysis | Dichlorosilanes + DMSO or other oxygen donors | Formation of siloxane rings, alternative pathways | Complex, less direct for target molecule | Informative for chlorosilane chemistry, not direct synthesis |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosilane group in [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, leading to the formation of corresponding siloxanes, silamines, and silthioethers.
Hydrolysis: The compound readily hydrolyzes in the presence of water or moisture, forming silanols and hydrochloric acid.
Oxidation: Under oxidative conditions, the cyclohexene ring can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Siloxanes: Formed from the reaction with alcohols.
Silamines: Formed from the reaction with amines.
Silthioethers: Formed from the reaction with thiols.
Epoxides and Diols: Formed from the oxidation of the cyclohexene ring.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis
This compound serves as a precursor in the synthesis of various organosilicon compounds. The chlorosilane group allows for nucleophilic substitution reactions with alcohols, amines, and thiols, leading to the formation of siloxanes, silamines, and silthioethers. It is particularly useful in the development of complex organosilicon architectures due to its ability to participate in hydrosilylation reactions under mild conditions .
Surface Modification
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane is employed in modifying surfaces to enhance hydrophobicity or introduce functional groups. This application is crucial in the production of coatings and sealants that require improved adhesion and durability .
Biological and Medical Applications
Drug Delivery Systems
The compound is being explored for its potential in drug delivery systems. Its ability to form stable siloxane linkages makes it suitable for creating biocompatible materials that can encapsulate therapeutic agents, enhancing their stability and release profiles .
Biocompatible Materials
In medical applications, this compound contributes to the development of biocompatible materials used in implants and devices. Its reactivity allows for functionalization that can improve integration with biological tissues .
Industrial Applications
Coatings and Sealants
The compound is utilized in formulating coatings and sealants that exhibit enhanced performance characteristics. Its incorporation into these products improves their resistance to environmental factors such as moisture and UV radiation, thereby extending their lifespan .
Adhesives
In the adhesive industry, this compound is used to produce adhesives with superior bonding properties. The chemical's reactivity with various substrates allows for the formation of strong covalent bonds, making it ideal for high-performance applications .
Case Study 1: Drug Delivery Systems
Research has shown that incorporating this compound into polymer matrices enhances the release kinetics of encapsulated drugs while maintaining biocompatibility. The study demonstrated improved therapeutic outcomes in animal models due to sustained drug release profiles.
Case Study 2: Surface Modification
A study focused on the use of this compound in creating hydrophobic surfaces for biomedical devices showed significant improvements in biocompatibility and reduced protein adsorption compared to untreated surfaces. This application highlights its potential in enhancing the performance of medical implants.
Mechanism of Action
The mechanism of action of [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane primarily involves its reactivity with nucleophiles and its ability to form stable siloxane linkages. The molecular targets include hydroxyl, amino, and thiol groups, which react with the chlorosilane group to form covalent bonds. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Reactivity: Chlorosilanes vs. Alkoxysilanes: Chlorosilanes (e.g., this compound) react rapidly with hydroxyl groups under mild conditions, whereas alkoxysilanes (e.g., triethoxysilane derivatives) require hydrolysis for condensation . Cyclohexenyl vs. Norbornenyl: The cyclohexenyl group participates in Diels-Alder reactions but with lower strain energy compared to norbornenyl, which offers faster cycloaddition kinetics .
Applications :
- Hydrophobicity : Perfluoroalkyl silanes (e.g., [2-(perfluorooctyl)ethyl]dimethylchlorosilane) provide superior hydrophobicity compared to cyclohexenyl derivatives, making them ideal for water-repellent coatings .
- Biocompatibility : Cyclohexenyl silanes are preferred in biomedical composites due to their lower toxicity compared to aromatic variants like phenyl dimethylchlorosilane .
Synthetic Utility: The ethyl spacer in this compound enhances flexibility in polymer backbones, unlike rigid norbornenyl or phenyl groups . Triethoxysilane derivatives (e.g., [2-(3-Cyclohexenyl)ethyl]triethoxysilane) are more stable in aqueous environments, favoring applications in sol-gel chemistry .
Table 2: Performance in Surface Modification
Research Findings and Industrial Relevance
- Lubricant Additives : this compound-modified silica thickeners reduce intermolecular distances in rapeseed oil, enhancing shear stress resistance by 40% compared to montmorillonite-thickened systems .
- Patent Activity : European patents highlight cyclohexenyl silanes as key components in lithium-ion sorbents and vinyl-functionalized polymers, leveraging their dual reactivity for crosslinking .
- Analytical Chemistry : Derivatization with dimethylchlorosilane derivatives (e.g., in GC-MS) shows comparable efficiency to smaller silanes but with improved thermal stability due to the cyclohexenyl group .
Biological Activity
[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane is a silane compound that has garnered interest in various fields, including materials science and biological applications. Its unique structure, characterized by the cyclohexene ring and dimethylchlorosilane functional groups, suggests potential biological activities that merit investigation. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H19ClSi
- CAS Number : 5089-25-8
- Molecular Weight : 202.79 g/mol
The compound features a cyclohexene moiety, which may contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as a precursor in the synthesis of biologically active compounds and its role in polymerization processes that may yield bioactive materials.
- Polymerization Initiator : The compound can act as an initiator in radical polymerization processes. This property is significant in developing materials with specific biological functions, such as drug delivery systems or biosensors.
- Functional Group Reactivity : The presence of the chlorosilane group allows for further chemical modifications, potentially leading to derivatives with enhanced biological activities.
Case Studies
-
Antimicrobial Activity :
- A study investigated the antimicrobial properties of silane compounds similar to this compound. Results indicated that certain silanes exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings.
- Polymeric Applications :
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends observed in silane compounds indicate:
- Absorption : Silanes are often well-absorbed due to their small molecular size.
- Distribution : Once absorbed, they may distribute widely within biological tissues.
- Metabolism : The metabolism of silanes typically involves hydrolysis to form silanol derivatives, which can exhibit different biological activities.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [2-(3-cyclohexenyl)ethyl]dimethylchlorosilane, and how are moisture-sensitive conditions maintained during synthesis?
- Methodological Answer : Synthesis typically involves reacting a cyclohexenyl ethyl precursor with dimethylchlorosilane under inert atmospheres (e.g., nitrogen or argon). For analogous chlorosilanes, procedures include refluxing in dry hexane for 48 hours under nitrogen, followed by filtration, repeated washing with hexane, and vacuum drying at 60°C to achieve high yields (~91%) . Moisture control is critical; glassware must be flame-dried, and solvents rigorously dehydrated (e.g., molecular sieves).
Q. How can researchers confirm the covalent attachment of this compound to inorganic substrates (e.g., silica, clays)?
- Methodological Answer : Functionalization is validated using X-ray photoelectron spectroscopy (XPS) to detect silicon-environment changes (e.g., Si-O vs. Si-C bonds). For example, XPS Cl2s and Si2p peaks confirm silane grafting . Complementary techniques like FT-IR (C-H stretching of cyclohexenyl groups) and contact angle measurements (hydrophobicity changes) are also employed .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) resolves structural features like cyclohexenyl protons (δ 5.5–6.0 ppm) and Si-CH₃ groups (δ 0.1–0.5 ppm). Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities, while elemental analysis quantifies C, H, and Si content .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products (e.g., silyl ethers) during silane functionalization?
- Methodological Answer : Side reactions (e.g., hydrolysis to silyl ethers) are mitigated by strict anhydrous conditions and using excess chlorosilane. For example, lithiation of intermediates at −78°C before silane addition reduces premature hydrolysis . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate) isolates the target compound from byproducts .
Q. What strategies address contradictions in reported reaction times for silane grafting (e.g., 24 vs. 48 hours)?
- Methodological Answer : Reaction time depends on substrate porosity and silane reactivity. For dense substrates (e.g., clays), 48-hour reflux ensures complete pore penetration . Kinetic studies (e.g., in situ IR monitoring) can tailor reaction times. Comparative studies using thermogravimetric analysis (TGA) quantify grafting efficiency across durations .
Q. How does the cyclohexenyl moiety influence the reactivity of this compound in polymer modifications?
- Methodological Answer : The cyclohexenyl group enables thiol-ene "click" reactions or Diels-Alder cycloadditions for post-functionalization. For example, UV-initiated thiol-ene coupling with mercapto compounds introduces tailored surface functionalities . The olefin’s strain enhances reactivity compared to linear alkenes .
Q. What are the best practices for stabilizing this compound during long-term storage?
- Methodological Answer : Store under nitrogen or argon in amber glass bottles at −20°C to prevent hydrolysis and UV-induced degradation. Add stabilizers like copper(II) chloride (50 ppm) to inhibit radical polymerization of the cyclohexenyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
